molecular formula C10H8F4O3 B13897761 3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B13897761
M. Wt: 252.16 g/mol
InChI Key: HJKOXJKTJOALPW-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative. It is characterized by the presence of ethoxy, fluoro, and trifluoromethyl groups attached to the benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid is unique due to the combination of ethoxy, fluoro, and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a versatile molecule for various applications .

Properties

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

3-ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H8F4O3/c1-2-17-8-6(10(12,13)14)4-3-5(7(8)11)9(15)16/h3-4H,2H2,1H3,(H,15,16)

InChI Key

HJKOXJKTJOALPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)C(=O)O)C(F)(F)F

Origin of Product

United States

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